Obatoclax mesylate

Catalog No.
S548181
CAS No.
803712-79-0
M.F
C21H23N3O4S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obatoclax mesylate

CAS Number

803712-79-0

Product Name

Obatoclax mesylate

IUPAC Name

(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+;

InChI Key

ZVAGBRFUYHSUHA-DJDCCMOGSA-N

SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Obatoclax; Obatoclax mesylate; GX 015-070; GX015-070; GX-015-070; GX 015070; GX015070; GX-015070; GX 05-070; GX15070MS.

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O

Description

The exact mass of the compound Obatoclax mesylate is 317.15281 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Obatoclax mesylate, also known as GX15-070, is an experimental small molecule drug primarily investigated for its potential in treating various cancers, including acute myeloid leukemia, Hodgkin's lymphoma, and mantle-cell lymphoma. This compound functions as a potent inhibitor of the B-cell lymphoma 2 protein family, which plays a critical role in regulating apoptosis, or programmed cell death. By inhibiting these proteins, obatoclax mesylate promotes apoptosis in cancer cells, thereby limiting tumor growth and proliferation .

The chemical formula for obatoclax mesylate is C21H23N3O4S\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}, with a molecular weight of approximately 413.49 g/mol. Its structure includes complex ring systems characteristic of many biologically active compounds .

Obatoclax mesylate functions as a BH3 mimetic, a molecule that mimics the natural proteins (BH3-only proteins) that bind to and inhibit the anti-apoptotic (cell death opposing) function of Bcl-2 family proteins []. By binding to these proteins, obatoclax mesylate disrupts their interaction with pro-apoptotic proteins like Bax and Bak, ultimately leading to the activation of the cell death cascade and elimination of cancer cells [].

Obatoclax mesylate is an experimental drug, and its safety profile in humans is not fully established. Preclinical studies suggest potential dose-dependent toxicities []. However, detailed data on specific hazards, like flammability or reactivity, are not publicly available.

Obatoclax mesylate primarily acts through the inhibition of anti-apoptotic Bcl-2 proteins. It binds to the BH3-binding site of these proteins, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This disruption leads to the release of cytochrome c from mitochondria, triggering the apoptotic cascade .

The specific

Obatoclax mesylate exhibits significant biological activity as a Bcl-2 inhibitor. It has been shown to:

  • Induce apoptosis in various cancer cell lines by blocking the anti-apoptotic signals mediated by Bcl-2 family proteins.
  • Enhance the efficacy of other chemotherapeutic agents when used in combination therapies.
  • Exhibit activity against multiple types of cancers, including hematological malignancies and solid tumors .

Clinical trials have demonstrated its potential effectiveness in treating acute myeloid leukemia and other malignancies, although challenges such as solubility and bioavailability have been noted .

The synthesis of obatoclax mesylate involves several steps typical of complex organic synthesis. Key steps may include:

  • Formation of Pyrrole Derivatives: Starting materials are reacted to form substituted pyrrole rings.
  • Indole Ring Construction: The indole moiety is synthesized through cyclization reactions.
  • Mesylation: The final step involves the introduction of the mesylate group to enhance solubility and stability.

While specific synthetic pathways are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds can provide a framework for understanding how obatoclax mesylate is produced .

Obatoclax mesylate is primarily being studied for its applications in oncology. Its main potential uses include:

  • Treatment of hematological cancers such as acute myeloid leukemia and Hodgkin's lymphoma.
  • Combination therapy with other anticancer agents to enhance therapeutic efficacy.
  • Research tool for studying apoptosis mechanisms and Bcl-2 family interactions in various cell types .

Research indicates that obatoclax mesylate interacts with several cellular pathways:

  • Bcl-2 Family Proteins: Its primary interaction is with Bcl-2 and related proteins, leading to the activation of apoptotic pathways.
  • Caspase Activation: Obatoclax may also influence caspase activity indirectly by modulating mitochondrial membrane permeability .
  • Autophagy Regulation: Studies suggest that it can inhibit autophagy by interacting with autophagy-related proteins under certain conditions .

These interactions underline its potential as a therapeutic agent that can modify existing cellular processes to promote cancer cell death.

Obatoclax mesylate shares similarities with several other compounds that target the Bcl-2 family proteins or modulate apoptosis. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
NavitoclaxInhibits Bcl-2/Bcl-xL/Bcl-wPotent against chronic lymphocytic leukemia
VenetoclaxSelectively inhibits Bcl-2Approved for chronic lymphocytic leukemia treatment
ABT-737Dual inhibitor of Bcl-2 and Bcl-xLDesigned for oral administration
SabutoclaxInhibits multiple anti-apoptotic Bcl-2 family membersBroad-spectrum activity across various cancers

Obatoclax mesylate is unique due to its ability to bind multiple members of the Bcl-2 family simultaneously, potentially offering broader therapeutic implications compared to more selective inhibitors like venetoclax .

Obatoclax mesylate, chemically designated as (2Z)-2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole methanesulfonate, is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. It is also known by its developmental code GX15-070 and is recognized for its role as a pan-Bcl-2 antagonist, targeting multiple members of the Bcl-2 family, including Bcl-2, Bcl-XL, Mcl-1, Bcl-W, A1, and Bcl-B. The compound’s mesylate salt formulation enhances its solubility for preclinical and clinical applications.

Historical Development and Clinical Relevance

Obatoclax mesylate emerged from a drug discovery program aimed at modulating apoptosis in cancer cells by targeting pro-survival Bcl-2 proteins. Initially developed by Gemin X Biotechnologies, its clinical development transitioned to Cephalon (later acquired by Teva Pharmaceuticals) following promising early-stage trials. Preclinical studies demonstrated its efficacy in inducing apoptosis across diverse cancer models, including leukemia, lymphoma, and solid tumors. By 2007, it entered Phase I/II clinical trials for hematologic malignancies and solid tumors, with investigations focusing on its single-agent activity and combinatorial potential with chemotherapy.

Discovery and Early Development

Obatoclax mesylate represents a significant milestone in the development of targeted cancer therapeutics, specifically as a pan-B-cell lymphoma two family protein inhibitor [1] [2]. The compound was originally discovered by Gemin X Biotechnologies, which was founded in 1998 as a clinical-stage biopharmaceutical company dedicated to developing novel targeted cancer therapeutics [13] [15]. The discovery of obatoclax emerged from a functional screening approach that identified natural compounds capable of disrupting protein-protein interactions between members of the B-cell lymphoma two family [29].

The development of obatoclax mesylate was driven by the recognition that resistance to apoptosis through dysregulation of B-cell lymphoma two family members is commonly observed in hematological malignancies and can be linked to therapeutic resistance and poor clinical outcomes [6] [29]. Obatoclax was specifically designed as a small molecule that could function as a B-cell lymphoma two homology domain three mimetic to promote apoptosis by inhibiting the interaction between anti-apoptotic and pro-apoptotic proteins [30] [31].

Chemical Structure and Properties

Obatoclax mesylate, also known by its developmental designation GX15-070, is characterized by its unique molecular structure and chemical properties [3] [21]. The compound exists as a mesylate salt formulation, which represents the clinically studied form of the drug [2] [8].

Chemical PropertyValue
Molecular FormulaC20H19N3O.CH4O3S [21]
Molecular Weight413.5 g/mol [3] [21]
Chemical Name2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole; methanesulfonic acid [21]
CAS Number803712-79-0 [21]
PubChem CID46930996 [3]
Canonical SMILESCC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O [21]
Solubility in DMSO>20.7 mg/mL [21]
Storage Requirements-20°C [21]

The compound is composed of two main components: the parent obatoclax molecule and methanesulfonic acid, which together form the mesylate salt [3] [8]. This salt formation was developed to enhance the compound's pharmaceutical properties and clinical utility [2].

Development Timeline and Corporate Transitions

The development of obatoclax mesylate followed a complex trajectory involving multiple corporate entities and regulatory milestones [1] [2] [17].

YearDevelopment Milestone
1998Gemin X Biotechnologies founded [13]
2004Orphan drug designation granted for chronic lymphocytic leukemia treatment (October 8) [17]
2005Preclinical studies presented at American Society of Hematology annual meeting [13]
2006Second orphan drug designation granted for myelofibrosis treatment (December 1) [19]
2007Multiple myeloma preclinical data published in Blood journal [14]
2008Phase I chronic lymphocytic leukemia study results published [4] [7]
2009Phase 2 small cell lung cancer clinical study initiated [9]
2011Cephalon completed acquisition of Gemin X for $225 million (March) [11] [12] [15]
2012Teva Pharmaceuticals acquired Cephalon [1] [2]
2013Development discontinued by Teva; orphan drug designations withdrawn (September 13) [16] [17] [18]

The acquisition of Gemin X by Cephalon in 2011 represented a significant validation of obatoclax's potential, with the transaction valued at $225 million upfront and up to $300 million in potential milestone payments [11] [12]. Cephalon's chief executive Kevin Buchi expressed particular excitement about obatoclax, stating that if successful, it "has the potential to significantly benefit patients suffering from small cell lung cancer" [11] [15].

Preclinical Research Foundations

The preclinical development of obatoclax mesylate was built upon extensive research demonstrating its mechanism of action and potential therapeutic applications [29] [30] [31]. The compound was developed from a lead compound identified through functional screening of natural compounds that could detect disruption of protein-protein interactions between B-cell lymphoma two family members [29].

Preclinical investigations demonstrated that obatoclax could bind to multiple anti-apoptotic B-cell lymphoma two family proteins, including B-cell lymphoma two, B-cell lymphoma extra large, B-cell lymphoma w, B-cell lymphoma B, B-cell lymphoma two family member one, and myeloid cell leukemia sequence one, albeit with lower affinity than some other targeted compounds [29]. The ability of obatoclax to inhibit myeloid cell leukemia sequence one was considered particularly important, given that several hematological malignancies appear to depend on this protein for survival [29].

In intact cancer cell lines, obatoclax demonstrated the ability to induce oligomerization of B-cell lymphoma two antagonist killer in the mitochondria, disrupt mitochondrial function, and activate caspases [29]. As a single agent, obatoclax showed anticancer activity in cell lines and primary cells isolated from various hematological malignancies, including acute myeloid leukemia, mast cell leukemia, systemic mastocytosis, acute lymphoblastic leukemia, chronic lymphocytic leukemia, lymphoma, and multiple myeloma [29].

Clinical Development Initiation

The transition from preclinical research to clinical development marked a critical phase in obatoclax mesylate's history [4] [24] [32]. The first phase I clinical trials were designed to evaluate the compound's tolerability and establish appropriate dosing regimens for further development [4] [24].

Clinical StudyPatient PopulationKey Findings
Phase I Chronic Lymphocytic Leukemia26 patients with advanced disease4% partial response rate, 24% median lymphocyte reduction [4] [7]
Phase I Solid Tumors/Lymphoma (GX001)8 patientsMaximum tolerated dose: 1.25 mg/m² (1-hour infusion) [24]
Phase I Solid Tumors/Lymphoma (GX005)27 patientsMaximum tolerated dose: 20 mg/m² (3-hour infusion) [24]
Phase I Hematologic Malignancies44 patients with refractory disease1 complete remission in acute myeloid leukemia, 21% hematologic improvement [32]

The early clinical studies provided important insights into obatoclax's biological activity and established the foundation for subsequent clinical development programs [4] [24] [32]. These studies demonstrated that obatoclax could achieve measurable biological effects in patients, including activation of pro-apoptotic proteins and induction of cell death markers [4] [7].

Regulatory Recognition and Orphan Drug Status

The regulatory pathway for obatoclax mesylate included significant recognition through orphan drug designations from the United States Food and Drug Administration [17] [19]. The first orphan drug designation was granted on October 8, 2004, for the treatment of chronic lymphocytic leukemia, followed by a second designation on December 1, 2006, for the treatment of myelofibrosis [17] [19].

These orphan drug designations reflected the recognition of obatoclax's potential to address unmet medical needs in rare hematological malignancies [17] [19]. However, both designations were subsequently withdrawn on September 13, 2013, following Teva's decision to discontinue development of the compound [17] [18].

Corporate Acquisitions and Strategic Decisions

The corporate history of obatoclax mesylate development involved two major acquisitions that significantly influenced the compound's trajectory [11] [12] [16]. Cephalon's acquisition of Gemin X in 2011 brought obatoclax into a larger pharmaceutical company with greater resources for clinical development [11] [12]. The acquisition was motivated by obatoclax's potential in small cell lung cancer, with Cephalon's leadership expressing confidence in the compound's therapeutic promise [11] [15].

Subsequently, Teva Pharmaceuticals' acquisition of Cephalon in 2012 brought obatoclax under the control of a global pharmaceutical company [1] [2]. However, despite the previous investments and clinical progress, Teva made the strategic decision to discontinue obatoclax development in 2013, citing business considerations rather than scientific or regulatory issues [16] [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

413.14092740 g/mol

Monoisotopic Mass

413.14092740 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39200FJ43J

Dates

Modify: 2023-08-15
1: Díaz de Greñu B, Hernández PI, Espona M, Quiñonero D, Light ME, Torroba T, Pérez-Tomás R, Quesada R. Synthetic Prodiginine Obatoclax (GX15-070) and Related Analogues: Anion Binding, Transmembrane Transport, and Cytotoxicity Properties. Chemistry. 2011 Nov 9. doi: 10.1002/chem.201101547. [Epub ahead of print] PubMed PMID: 22069220.
2: Lieber J, Ellerkamp V, Wenz J, Kirchner B, Warmann SW, Fuchs J, Armeanu-Ebinger S. Apoptosis sensitizers enhance cytotoxicity in hepatoblastoma cells. Pediatr Surg Int. 2011 Oct 5. [Epub ahead of print] PubMed PMID: 21971946.
3: Martínez-Paniagua MA, Baritaki S, Huerta-Yepez S, Ortiz-Navarrete VF, González-Bonilla C, Bonavida B, Vega MI. Mcl-1 and YY1 inhibition and induction of DR5 by the BH3-mimetic Obatoclax (GX15-070) contribute in the sensitization of B-NHL cells to TRAIL apoptosis. Cell Cycle. 2011 Aug 15;10(16):2792-805. Epub 2011 Aug 15. PubMed PMID: 21822052.
4: Jóna A, Khaskhely N, Buglio D, Shafer JA, Derenzini E, Bollard CM, Medeiros LJ, Illés A, Ji Y, Younes A. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors. Exp Hematol. 2011 Oct;39(10):1007-1017.e1. doi: 10.1016/j.exphem.2011.07.002. Epub 2011 Jul 20. PubMed PMID: 21767511; PubMed Central PMCID: PMC3177003.
5: Acoca S, Cui Q, Shore GC, Purisima EO. Molecular dynamics study of small molecule inhibitors of the Bcl-2 family. Proteins. 2011 Sep;79(9):2624-36. doi: 10.1002/prot.23083. Epub 2011 Jun 30. PubMed PMID: 21721047.
6: Herishanu Y, Gibellini F, Njuguna N, Hazan-Halevy I, Farooqui M, Bern S, Keyvanfar K, Lee E, Wilson W, Wiestner A. Activation of CD44, a receptor for extracellular matrix components, protects chronic lymphocytic leukemia cells from spontaneous and drug induced apoptosis through MCL-1. Leuk Lymphoma. 2011 Sep;52(9):1758-69. Epub 2011 Jun 8. PubMed PMID: 21649540.
7: Paik PK, Rudin CM, Pietanza MC, Brown A, Rizvi NA, Takebe N, Travis W, James L, Ginsberg MS, Juergens R, Markus S, Tyson L, Subzwari S, Kris MG, Krug LM. A phase II study of obatoclax mesylate, a Bcl-2 antagonist, plus topotecan in relapsed small cell lung cancer. Lung Cancer. 2011 Dec;74(3):481-5. Epub 2011 May 26. PubMed PMID: 21620511.
8: Brem EA, Thudium K, Khubchandani S, Tsai PC, Olejniczak SH, Bhat S, Riaz W, Gu J, Iqbal A, Campagna R, Knight J, Mavis C, Hoskin P, Deeb G, Gibbs JF, Fetterly G, Czuczman MS, Hernandez-Ilizaliturri FJ. Distinct cellular and therapeutic effects of obatoclax in rituximab-sensitive and -resistant lymphomas. Br J Haematol. 2011 Jun;153(5):599-611. doi: 10.1111/j.1365-2141.2011.08669.x. Epub 2011 Apr 15. PubMed PMID: 21492126; PubMed Central PMCID: PMC3092002.
9: Dean EJ, Cummings J, Roulston A, Berger M, Ranson M, Blackhall F, Dive C. Optimization of circulating biomarkers of obatoclax-induced cell death in patients with small cell lung cancer. Neoplasia. 2011 Apr;13(4):339-47. PubMed PMID: 21472138; PubMed Central PMCID: PMC3071082.
10: Heidari N, Hicks MA, Harada H. GX15-070 (obatoclax) overcomes glucocorticoid resistance in acute lymphoblastic leukemia through induction of apoptosis and autophagy. Cell Death Dis. 2010 Sep 16;1:e76. PubMed PMID: 21364679; PubMed Central PMCID: PMC3032343.

Explore Compound Types